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Compound of Interest

Compound Name: 2-Bromo-4-chlorobenzaldehyde

Cat. No.: B1282380

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-4-chlorobenzaldehyde, a key intermediate in various synthetic applications. The
document details available and predicted data for Nuclear Magnetic Resonance (NMR),
Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with standardized experimental
protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Bromo-4-
chlorobenzaldehyde. It is important to note that while experimental Infrared (IR) data is
available, the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are
predicted based on the analysis of structurally similar compounds.

Table 1: *"H NMR Spectroscopic Data (Predicted)

e Solvent: CDCl3
e Frequency: 400 MHz

 Internal Standard: Tetramethylsilane (TMS)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~10.3 S 1H Aldehyde (-CHO)
~7.9 d 1H Aromatic H
~7.7 d 1H Aromatic H
~7.5 dd 1H Aromatic H

Prediction based on analysis of 2-bromobenzaldehyde, 4-chlorobenzaldehyde, and 4-

bromobenzaldehyde.

Table 2: *C NMR Spectroscopic Data (Predicted)

e Solvent: CDCIs

e Frequency: 100 MHz

Chemical Shift (6, ppm)

Assignment

~191 Aldehyde (C=0)
~140 Aromatic C-Cl
~135 Aromatic C-CHO
~133 Aromatic C-H
~130 Aromatic C-H
~128 Aromatic C-H
~125 Aromatic C-Br

Prediction based on analysis of 2-bromobenzaldehyde, 4-chlorobenzaldehyde, and 4-

bromobenzaldehyde.

Table 3: IR Spectroscopic Data (Experimental)
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Wavenumber (cm~?) Intensity Assignment
~2850-2950 Medium C-H stretch (aldehyde)
~1700 Strong C=0 stretch (aldehyde)
~1580 Medium C=C stretch (aromatic)
~1200 Medium C-H in-plane bend
~820 Strong C-H out-of-plane bend
~1050 Medium C-Cl stretch

~650 Medium C-Br stretch

Data sourced from experimental spectra of 2-bromo-4-chlorobenzaldehyde.[1]

Table 4: Mass Spectrometry Data (Predicted)

« lonization Mode: Electron lonization (EI)

m/z Relative Abundance Assignment
218/220/222 High [M]* (Molecular ion)
217/219/221 High [M-H]*

189/191/193 Medium [M-CHOJ*

110 Medium [M-Br-Cl]*

75 High [CeHs]*

Prediction based on the known fragmentation patterns of halogenated aromatic aldehydes. The
presence of bromine and chlorine isotopes will result in characteristic isotopic patterns for
bromine- and chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 2-Bromo-
4-chlorobenzaldehyde.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation:

Accurately weigh 10-20 mg of 2-Bromo-4-chlorobenzaldehyde.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) containing
0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

2.1.2. Data Acquisition:

Instrument: 400 MHz NMR Spectrometer

IH NMR:

o Pulse Program: Standard single-pulse experiment.
o Acquisition Time: 4 seconds.
o Relaxation Delay: 2 seconds.
o Number of Scans: 16.
e 13C NMR:
o Pulse Program: Proton-decoupled pulse sequence.
o Acquisition Time: 1.5 seconds.
o Relaxation Delay: 2 seconds.
o Number of Scans: 1024.
2.1.3. Data Processing:

o Apply Fourier transformation to the Free Induction Decay (FID).
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Phase the resulting spectrum.

Apply baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the peaks in the *H NMR spectrum.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing
it to dry completely.

e Place a small amount of solid 2-Bromo-4-chlorobenzaldehyde powder directly onto the
ATR crystal.

e Apply consistent pressure using the instrument's pressure arm to ensure good contact
between the sample and the crystal.

2.2.2. Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

Number of Scans: 32.

Background: A background spectrum of the clean, empty ATR crystal should be collected
prior to sample analysis.

2.2.3. Data Processing:

e The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the absorbance or transmittance spectrum.
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» Perform baseline correction if necessary.

e Label the significant peaks.

Mass Spectrometry (MS)

2.3.1. Sample Preparation:

o Prepare a dilute solution of 2-Bromo-4-chlorobenzaldehyde (approximately 1 mg/mL) in a
volatile organic solvent such as methanol or acetonitrile.

 Further dilute the stock solution to a final concentration of approximately 10 pug/mL.

2.3.2. Data Acquisition:

Instrument: Mass Spectrometer with an Electron lonization (EIl) source.

lonization Energy: 70 eV.

Mass Range: m/z 50-300.

Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

Source Temperature: 200-250 °C.

2.3.3. Data Processing:

e The mass spectrum will be generated by the instrument's software.
« |dentify the molecular ion peak and prominent fragment ions.

» Analyze the isotopic patterns to confirm the presence of bromine and chlorine.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Bromo-4-chlorobenzaldehyde.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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